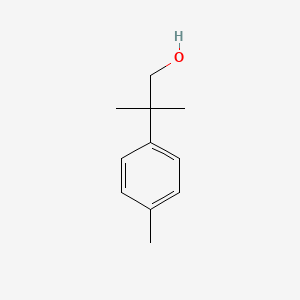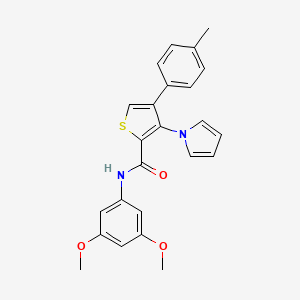
2,2-二甲基-2-(4-甲基苯基)乙醇
描述
2,2-Dimethyl-2-(4-methylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is also known as 1,1-Dimethyl-2-(4-methylphenyl)ethanol. This compound is characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to two methyl groups and a 4-methylphenyl group. It is a colorless liquid with a pleasant odor and is used in various applications, including as an intermediate in organic synthesis and in the production of fragrances and flavors .
科学研究应用
2,2-Dimethyl-2-(4-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and in the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-2-(4-methylphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylacetophenone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethyl-2-(4-methylphenyl)ethanol often involves the catalytic hydrogenation of 4-methylacetophenone using a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. This method is efficient and yields high purity product .
化学反应分析
Types of Reactions
2,2-Dimethyl-2-(4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylacetophenone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form 4-methylphenylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-Methylacetophenone
Reduction: 4-Methylphenylmethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2,2-Dimethyl-2-(4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. In biochemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, making it a versatile intermediate. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are essential in the synthesis of more complex molecules .
相似化合物的比较
Similar Compounds
4-Methylphenylmethanol: Similar in structure but lacks the two methyl groups attached to the carbon bearing the hydroxyl group.
4-Methylacetophenone: Contains a carbonyl group instead of a hydroxyl group.
2-(4-Methylphenyl)ethanol: Similar but with a different substitution pattern on the ethyl chain.
Uniqueness
2,2-Dimethyl-2-(4-methylphenyl)ethanol is unique due to the presence of two methyl groups on the carbon bearing the hydroxyl group, which influences its reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and enhances its utility in various applications compared to its similar compounds .
属性
IUPAC Name |
2-methyl-2-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEGOACBZWCEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2359404.png)



![1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2359413.png)
![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B2359419.png)
![Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2359420.png)
![4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2359422.png)



